Carbonyldihydridotris(triphenylphosphine)ruthenium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

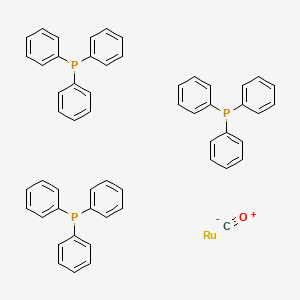

Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is a useful research compound. Its molecular formula is C55H49OP3Ru and its molecular weight is 920.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality Carbonyldihydridotris(triphenylphosphine)ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonyldihydridotris(triphenylphosphine)ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Polymer Synthesis

Carbonyldihydridotris(triphenylphosphine)ruthenium(II) has been identified as an effective catalyst in the synthesis of novel polymeric materials. For instance, it catalyzes the copolymerization of acetophenone and 1,3-divinyltetramethyldisiloxane, leading to the creation of new copolymers with potential applications in various industrial sectors (Lu et al., 1998). Additionally, it facilitates the hydrosilylation polymerization of dimethylsilyloxyaryl ketones or aldehydes, as well as the copolymerization of aromatic α,ω-diketones and oligo-α,ω-dihydridodimethylsiloxanes to yield poly(silyl ethers), showcasing its versatility in polymer chemistry (Mabry et al., 2000).

Synthesis of Cross-Conjugated Polymers

The compound is also crucial in the synthesis of cross-conjugated polymers and related hyperbranched materials. For example, its catalytic activity was harnessed to produce linear copolymers and hyperbranched materials with alternating arylene and 1,1-vinylene units through a regioselective catalytic addition process (Londergan et al., 1998). This approach opens new avenues for designing materials with specific optical and electronic properties.

Phase Transfer-Catalyzed Reductions

Additionally, carbonyldihydridotris(triphenylphosphine)ruthenium(II) has been applied in phase transfer-catalyzed reduction reactions, demonstrating its utility beyond polymer science. It catalyzes the reduction of nitro compounds using synthesis gas, a mixture of carbon monoxide and hydrogen, showcasing its potential in the synthesis of various chemical intermediates (Januszkiewicz et al., 1983).

Chemical Modification of Unsaturated Polymers

This ruthenium complex is instrumental in the chemical modification of unsaturated polymers, enabling the addition of functional groups to polymer backbones and thereby altering their physical and chemical properties for specific applications (Guo et al., 1994). Such modifications can enhance polymer performance in diverse environments and applications, highlighting the compound's versatility in materials science.

Mechanism of Action

Target of Action

Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is a coordination compound that primarily targets organic synthesis reactions . It is commonly used as a catalyst in these reactions, facilitating the conversion of reactants into products .

Mode of Action

This compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up the rate of the chemical reactions without being consumed in the process . It achieves this by lowering the activation energy required for the reaction to occur .

Biochemical Pathways

Carbonyldihydridotris(triphenylphosphine)ruthenium(II) affects several biochemical pathways. It is used as a catalyst for the conversion of 1,4-alkynediols into pyrroles, the oxidation of primary alcohols to methyl esters, the rearrangement of oximes to amides, C-C coupling via directed C-H activation, and enyne cyclization .

Result of Action

The molecular and cellular effects of Carbonyldihydridotris(triphenylphosphine)ruthenium(II)'s action are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the synthesis of a variety of organic compounds .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbonyldihydridotris(triphenylphosphine)ruthenium(II) involves the reaction of tris(triphenylphosphine)ruthenium(II) chloride with sodium borohydride in the presence of carbon monoxide.", "Starting Materials": [ "Tris(triphenylphosphine)ruthenium(II) chloride", "Sodium borohydride", "Carbon monoxide" ], "Reaction": [ "Add tris(triphenylphosphine)ruthenium(II) chloride to a flask containing tetrahydrofuran and stir for 10 minutes.", "Add sodium borohydride to the flask and stir for an additional 30 minutes.", "Add carbon monoxide to the flask and stir for 2 hours.", "Filter the resulting solution and wash the solid with diethyl ether.", "Dry the solid under vacuum to obtain Carbonyldihydridotris(triphenylphosphine)ruthenium(II)." ] } | |

CAS No. |

25360-32-1 |

Molecular Formula |

C55H49OP3Ru |

Molecular Weight |

920.0 g/mol |

IUPAC Name |

formaldehyde;hydride;ruthenium(2+);triphenylphosphane |

InChI |

InChI=1S/3C18H15P.CH2O.Ru.2H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;1H2;;;/q;;;;+2;2*-1 |

InChI Key |

MQFQXIURKDAHDP-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |

Canonical SMILES |

[H-].[H-].C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)

![N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2516832.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)

![2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2516839.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)

![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone](/img/structure/B2516844.png)